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Compound of Interest

Compound Name: Utatrectinib

cat. No.: B1666234

As "Utrectinib" did not yield specific results, this guide focuses on two prominent tyrosine
kinase inhibitors, Entrectinib and Repotrectinib, which share similar core targets. This
document provides a detailed overview of their target profiles, selectivity, and the
methodologies used for their characterization, tailored for researchers, scientists, and drug
development professionals.

Introduction

Entrectinib and Repotrectinib are potent inhibitors of Tropomyosin Receptor Kinases (TRK A, B,
and C), ROS proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5]
[6][7] These kinases are key drivers in the proliferation and survival of various cancer cells.[1]
[21[3][4][5][6][ 7] Repotrectinib is considered a next-generation tyrosine kinase inhibitor (TKI)
designed to overcome resistance mutations that can emerge during treatment with earlier-
generation TKIs.[1][6]

Target Profile and Selectivity

The inhibitory activity of Entrectinib and Repotrectinib has been quantified against their primary
targets and a broader panel of kinases to determine their selectivity. The half-maximal inhibitory
concentration (IC50) is a key measure of a drug's potency.

Primary Target Inhibition

The IC50 values for Entrectinib and Repotrectinib against their primary kinase targets are
summarized below.
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Kinase Entrectinib IC50 (nM) Repotrectinib IC50 (nM)
TRKA 1,2 0.83

TRKB 0.57,3 0.05

TRKC 11,5 0.1

ROS1 0.07,7 0.07

ALK 12,19 1.01

ALK (L1196M) - 1.08

ALK (G1202R) - 1.26

Data compiled from multiple sources.[2][3][8][9]

Off-Target Selectivity Profile

To assess their selectivity, these inhibitors are screened against a panel of other kinases.
Lower IC50 values indicate stronger inhibition.

Kinase Entrectinib IC50 (nM) Repotrectinib IC50 (nM)
JAK?2 40 1.04

LYN - 1.66

Src - 5.3

FAK 140 6.96

IGF1R 122

FLT3 164

ACK1 70

Data for off-target kinases is not exhaustive and represents a selection of tested kinases.[1][9]

Mechanism of Action and Signaling Pathways
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Entrectinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the
kinase, preventing the phosphorylation of downstream substrates.[3][10] Repotrectinib also
functions by inhibiting the phosphorylation activity of its target kinases.[1] Inhibition of TRK,
ROS1, and ALK disrupts key signaling pathways involved in cell growth and survival, primarily
the PISBK/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and

apoptosis.[1][3]
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Preparation Reaction Detection & Analysis

Prepare Kinase, Mix Components
Substrate, ATP, [~ . P Incubate at 30°C Stop Reaction — Capture on Filter Scintillation Counting Calculate IC50
and Inhibitor in 96-well Plate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. sdiarticle4.com [sdiarticle4.com]

3. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of
Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors
- PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly
Defined Cancer Indications [cancer.fr]

e 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
e 6. What clinical trials have been conducted for Repotrectinib? [synapse.patsnap.com]

e 7. esmo.org [esmo.org]

o 8. researchgate.net [researchgate.net]

» 9. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-
mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nim.nih.gov]

¢ 10. documents.thermofisher.com [documents.thermofisher.com]

» To cite this document: BenchChem. [Utrectinib target profile and selectivity]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666234+#utrectinib-target-profile-and-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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